HIV-1 inhibitor-60

Content Navigation

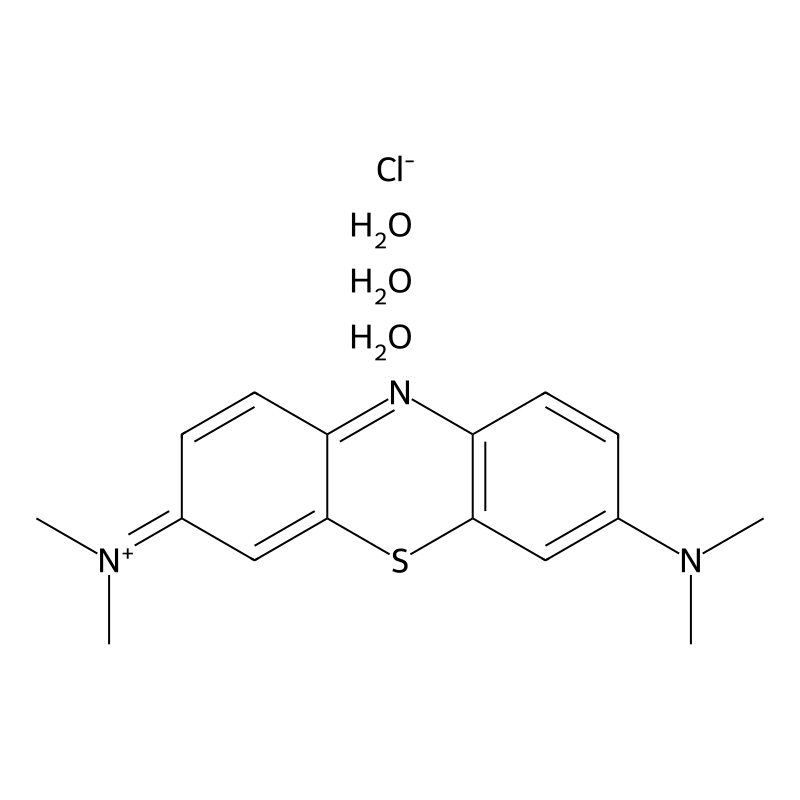

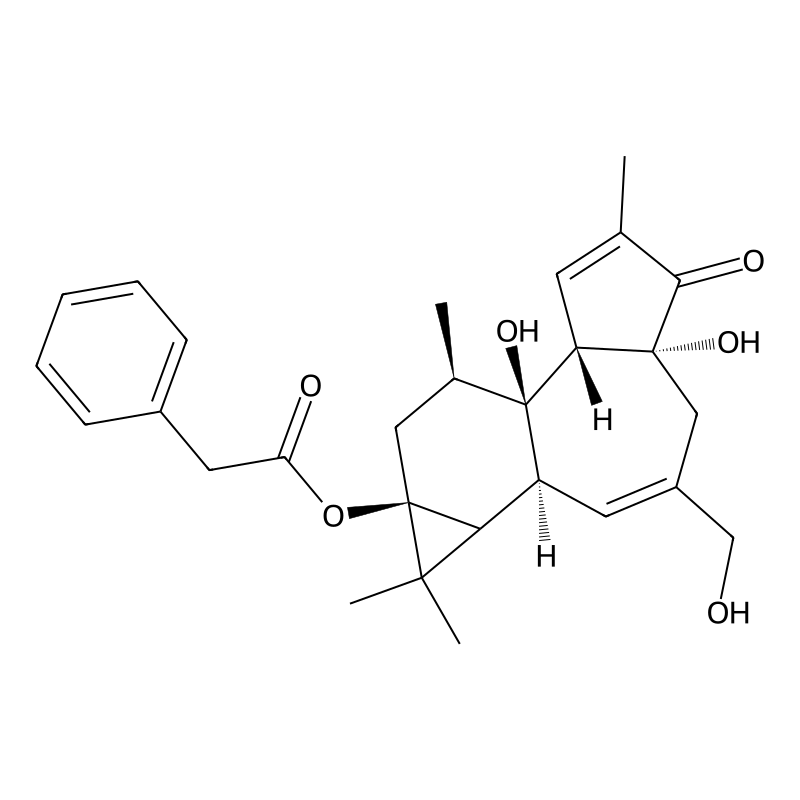

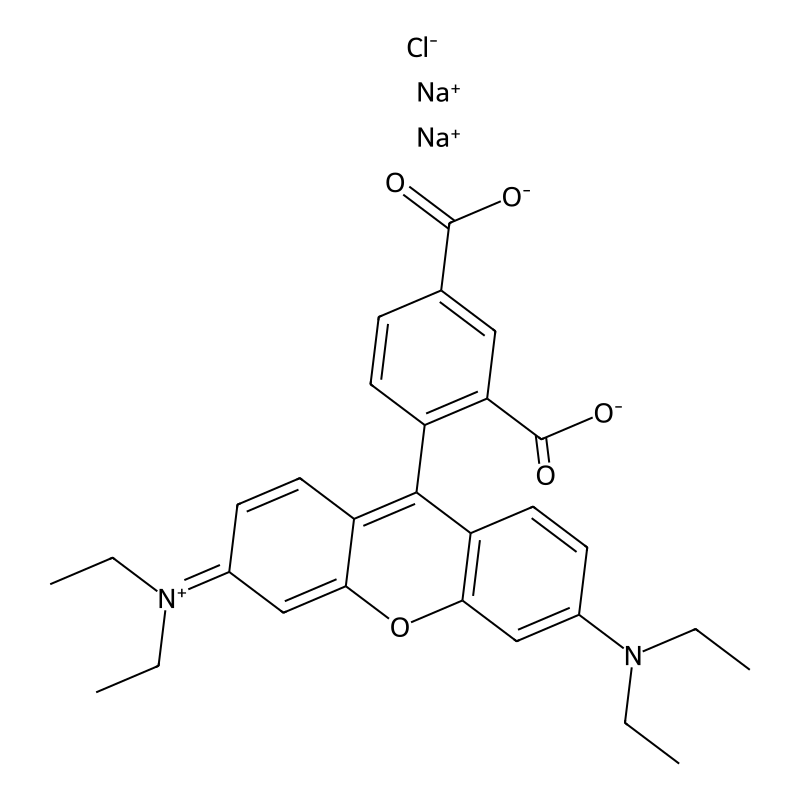

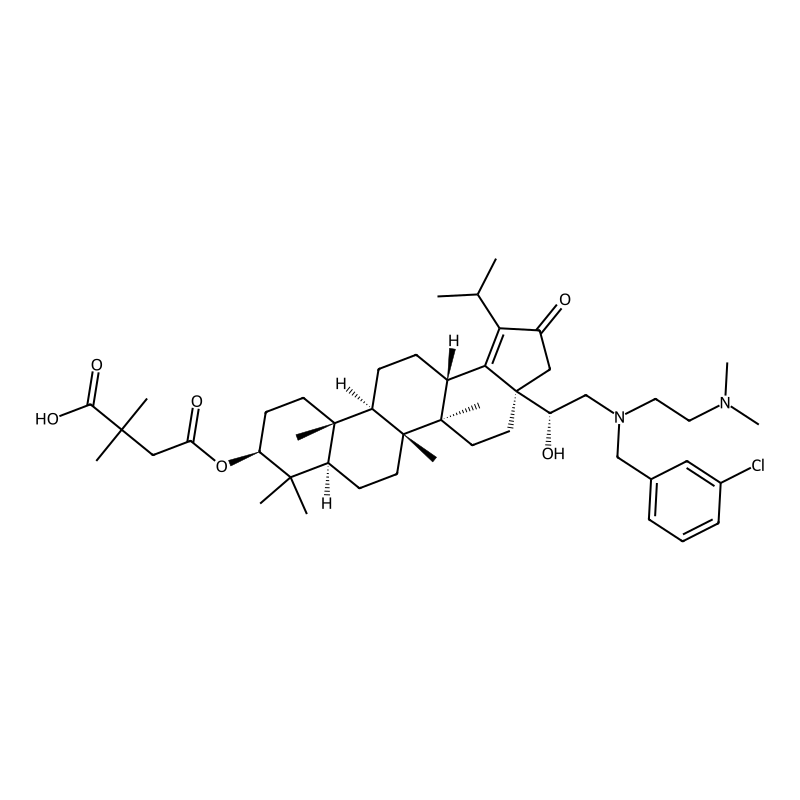

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Tip60: A Cellular Host Factor Targeted by HIV-1

While not a direct antiviral inhibitor, the cellular protein Tip60 is a histone acetyltransferase (HAT) that is strategically targeted and neutralized by the HIV-1 Tat protein to help the virus evade the host's immune response [1].

- Biological Function of Tip60: Tip60 plays a critical role in the cellular response to DNA damage and is involved in pathways that can trigger apoptosis (programmed cell death) in response to genotoxic stress. This function is undesirable for HIV-1, which aims to promote host cell survival for its own replication [1].

- Mechanism of Tat-mediated Neutralization: HIV-1 Tat interacts with Tip60 and manipulates the host's ubiquitination machinery to mark Tip60 for degradation. Tat recruits the cellular proteins p300/CBP and Mdm2 to induce the polyubiquitination of Tip60, leading to its destruction by the proteasome. This process impairs the cell's ability to mount an apoptotic response to DNA damage, thereby increasing cell survival and providing a more favorable environment for viral persistence [1].

The diagram below illustrates this mechanism of action.

Novel Inhibitors Targeting HIV-1 Protease Precursor

Most clinical protease inhibitors (PIs) target the mature, free HIV-1 protease. A 2025 study identified novel compounds that target an earlier, critical step: the autoprocessing of the protease precursor (p6*-PR) within the Gag-Pol polyprotein. Inhibiting this step prevents the release of the mature, active enzyme [2].

- High-Throughput Screening Workflow: Researchers used a cell-based AlphaLISA screen of ~320,000 compounds to find those that inhibit precursor autoprocessing, then validated hits with a highly sensitive infectivity assay [2].

- Key Findings: Several compounds, including a standout hit C7, inhibited viral infectivity in the low micromolar range. A major finding is that C7 showed comparable potency against multi-PI-resistant HIV strains, indicating a mechanism distinct from current drugs and a promising path to overcome resistance [2].

The table below summarizes quantitative data from this study for easy comparison.

| Assay/Parameter | Description / Result |

|---|---|

| HTS Library Size | ~320,000 small molecules [2] |

| Primary Assay | AlphaLISA-based autoprocessing assay (1536-well format) [2] |

| Hit Validation | Dose-dependent infectivity assay (EC~50~ in low µM range) [2] |

| Key Compound | C7 [2] |

| Promising Feature | Comparable activity against wild-type and multi-PI-resistant HIV strains [2] |

The experimental workflow for this screening strategy is outlined below.

Established Mechanisms of Approved HIV-1 Inhibitors

For context, the core mechanisms of two primary classes of approved RT inhibitors are:

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

- Primary Mechanism: Allosterically inhibit HIV-1 reverse transcriptase (RT) by binding a specific "pocket" ~10Å from the polymerase active site, disrupting the enzyme's catalytic function and blocking reverse transcription [3].

- Expanded Mechanisms: Some NNRTIs (e.g., Efavirenz) also inhibit late-stage replication by interfering with Gag-Pol polyprotein processing. Others (e.g., pyrimidinediones like IQP-0410) demonstrate dual action by inhibiting both reverse transcription and viral entry [3].

Protease Inhibitors (PIs):

- Mechanism: Mimic the natural peptide substrate of HIV-1 protease, binding tightly to the enzyme's active site. This competitively inhibits the protease from cleaving the Gag and Gag-Pol polyproteins, which is essential for producing mature, infectious viral particles [4].

References

- 1. HIV-1 Tat targets Tip60 to impair the apoptotic cell ... [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening and characterization of novel ... [nature.com]

- 3. of Mechanisms replication by nonnucleoside reverse... of inhibition HIV [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of HIV-1 Protease ... [pmc.ncbi.nlm.nih.gov]

discovery and development of HIV-1 inhibitor-60

HIV-1 Drug Targets and Inhibitor Classes

The HIV-1 replication cycle offers multiple targets for antiviral therapy. The table below summarizes the major drug classes, their molecular targets, and key clinical examples [1] [2].

| Drug Class | Molecular Target | Key Clinical or Developmental Agents |

|---|---|---|

| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Reverse Transcriptase | Emtricitabine (FTC), Tenofovir (TAF/TDF) [3] [4] |

| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Reverse Transcriptase | Doravirine (DOR), Rilpivirine [5] [6] |

| Protease Inhibitors (PIs) | HIV-1 Aspartyl Protease | Saquinavir, Ritonavir, Lopinavir [1] |

| Integrase Strand Transfer Inhibitors (INSTIs) | Integrase | Bictegravir (BIC), Dolutegravir, Islatravir (ISL) [3] [7] [6] |

| Entry Inhibitors | Viral Envelope (gp120/gp41) / Host Receptors (CCR5/CD4) | Fostemsavir (attachment inhibitor), Maraviroc (CCR5 antagonist), Enfuvirtide (T20, fusion inhibitor) [2] |

| Capsid Inhibitors | Viral Capsid | Lenacapavir (LEN) [3] |

| Multitarget-Directed Ligands (MTDLs) | Multiple Entry Steps (e.g., gp120 & gp41) | ISP (bifunctional entry inhibitor, investigational) [2] |

Modern Development Trends and Clinical Data

Recent development focuses on long-acting formulations, two-drug regimens, and novel mechanisms of action to address unmet needs. The following table highlights key data from recent studies and clinical trials [3] [5] [6].

| Development Trend | Representative Regimen | Phase | Key Efficacy/Safety Data |

|---|---|---|---|

| Long-Acting Injectable Treatment | Lenacapavir + Teropavimab (TAB) + Zinlirvimab (ZAB) | Phase 2 | Maintained viral suppression at Week 52 as a twice-yearly regimen [3]. |

| Once-Weekly Oral Treatment | Islatravir + Lenacapavir | Phase 2 | At 96 weeks, 88.5% (46/52) of participants maintained viral suppression (<50 copies/mL) [3] [6]. |

| Novel Two-Drug Daily Regimen | Doravirine (100mg) / Islatravir (0.25mg) (DOR/ISL) | Phase 3 | Demonstrated non-inferior efficacy vs. BIC/FTC/TAF at Week 48; showed favorable weight and lipid profiles [6]. |

| Bifunctional Entry Inhibitor | ISP (IAC-SP22 chimera) | Preclinical | IC~50~ of 2.5 nM against HIV-1 IIIB, ~180- and ~54-fold more potent than its parent inhibitors IAC and SP22 [2]. |

| Drug Resistance Trends | NRTI + NNRTI resistance (US) | Real-World | Prevalence in plasma RNA declined from 8.7% (2018) to 4.7% (2024), linked to use of regimens with higher resistance barriers [5]. |

Core Experimental Protocols in Inhibitor Development

The workflow for evaluating a novel HIV-1 inhibitor, from in vitro activity to in vivo models, involves several critical stages.

Experimental workflow for HIV-1 inhibitor development

In Vitro Antiviral Activity and Cytotoxicity

- Cell-Based Antiviral Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using TZM-bl reporter cells infected with laboratory-adapted HIV-1 strains (e.g., IIIB). These cells contain a Tat-responsive luciferase reporter gene, allowing viral infection to be quantified by measuring luminescence [2].

- Cytotoxicity Assay: Cytotoxicity (CC₅₀) and selectivity index (SI = CC₅₀/IC₅₀) are evaluated in parallel using a cell counting kit-8 (CCK-8) on proliferating cells like MT-2. This assay measures the activity of cellular dehydrogenases, reflecting cell viability [2].

Mechanism of Action Studies

- Ribosome Profiling (Ribo-seq): This technique involves digesting cell lysates with a nuclease that leaves ribosome-protected mRNA fragments ("footprints"). Sequencing these fragments reveals the precise positions of translating ribosomes, allowing researchers to study viral translation efficiency, novel open reading frames (ORFs), and ribosomal frameshifting [8].

- Frameshift Efficiency Measurement: The efficiency of -1 ribosomal frameshifting (-1FS), critical for producing the Gag-Pol polyprotein, can be quantified using dual-reporter gene constructs. Targeting the RNA structural elements that promote frameshifting with antisense oligonucleotides (ASOs) is a potential novel therapeutic strategy [8].

Resistance Profiling

- Genotypic Resistance Testing (GRT): Sanger sequencing is standard for plasma RNA. Next-generation sequencing (NGS) is increasingly used for proviral DNA, allowing detection of low-frequency minority variants. Mutations are interpreted using databases like the Stanford HIV Drug Resistance Database [5].

In Vivo Efficacy Models

- Humanized Mouse Models: Immunodeficient mice (e.g., BALB/c Rag2⁻/⁻γc⁻/⁻) are engrafted with human CD34+ hematopoietic stem cells, leading to the development of a human immune system. These "hu-mice" are susceptible to HIV-1 infection, enabling the study of viral pathogenesis, ARV efficacy, and reservoir establishment in vivo [9].

Key Signaling and Metabolic Pathways Modulated by HIV-1

HIV-1 infection actively reprograms host cell pathways to support its replication. Research using ribosome profiling has identified several key pathways that are modulated during infection [8].

Host pathways modulated during HIV-1 infection

- Upregulated Pathways: Cholesterol metabolism is often enhanced, facilitated by viral proteins like Nef, to support viral entry and budding [8].

- Mixed Regulation Pathways: Genes involved in the immune and stress response (e.g.,

HELLS,TOP2B) show persistent upregulation. In contrast,ATF4, a key regulator of the integrated stress response, can be translationally downregulated early in infection [8]. - Downregulated Pathways: HIV-1 infection leads to a measurable suppression of the host's translation machinery at later stages. This includes the decreased translational efficiency of genes encoding ribosomal proteins (e.g.,

RPL35,RPS21) and elongation factors [8].

Conclusion and Future Perspectives

The field of HIV-1 inhibitor development continues to evolve from single-target drugs towards more sophisticated strategies. Key future directions include:

- Advancing Long-Acting Therapies: The success of weekly and twice-yearly regimens in clinical trials promises to transform treatment paradigms by significantly reducing dosing frequency [3].

- Overcoming Subtype-Specific Challenges: Evidence suggests that HIV-1 subtype C may exhibit delayed viral suppression and faster viral rebound post-treatment compared to subtype B, highlighting the need for tailored therapeutic approaches [9].

- Innovating against Resistance: The declining prevalence of drug resistance due to modern, high-barrier regimens is encouraging. However, vigilance is needed as new mutations (e.g., integrase mutation R263K) emerge [5].

References

- 1. and Discovery of development -protease HIV - Wikipedia inhibitors [en.wikipedia.org]

- 2. Design of a highly potent bifunctional HIV-1 entry inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Gilead Presents New HIV Research Data at EACS 2025 [gilead.com]

- 4. HIV‐1 testing in the context of expanding PrEP modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Drug Resistance Trends in the Era of Modern ... [pmc.ncbi.nlm.nih.gov]

- 6. Merck to Present New Data from HIV Treatment and ... [merck.com]

- 7. A historical sketch of the discovery and development of... [pubmed.ncbi.nlm.nih.gov]

- 8. The translational landscape of HIV-1 infected cells reveals ... [nature.com]

- 9. Assessing HIV-1 subtype C infection dynamics, therapeutic ... [frontiersin.org]

Modern HIV-1 Inhibitor Classes and Optimization Strategies

The table below summarizes three advanced HIV-1 inhibitor classes that have been the focus of recent preclinical lead optimization campaigns.

| Inhibitor Class / Candidate | Molecular Target & Mechanism of Action | Key Lead Optimization Strategies | Key In Vitro & In Vivo Parameters |

|---|

| Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI): MK-8527 [1] [2] | HIV-1 Reverse Transcriptase; Novel translocation inhibitor & delayed chain terminator [2]. | • Broad exploration of nucleoside SAR: Modifications of ribose core, periphery, and nucleobase [1]. • Aim: Develop a long-acting agent for monthly oral PrEP [1]. | • IC50 (PBMCs): 0.21 nM [1] [2]. • Intracellular TP half-life (monkey PBMCs): ~48 hours [1] [2]. • Selectivity: IC50 ≥95 µM vs. human DNA polymerases; clean panel against 114 off-targets [1]. | | Capsid Inhibitor: Lenacapavir (GS-6207) [3] | HIV-1 Capsid Protein; Disrupts capsid assembly, nuclear import, and integration [3]. | • Scaffold hopping from high-throughput screening hit PF74 [3]. • Structural optimization: Restricted conformational flexibility, introduced substituents to enhance binding at the NTD-CTD interface [3]. • Aim: Enhance metabolic stability and potency against resistant strains [3]. | • EC50 (MT-4 cells): 105 pM; (CD4+ cells): 32 pM [3]. • CC50: >50 µM [3]. • Resilience: High genetic barrier to resistance [3]. | | Capsid Inhibitor: VH4004280 (VH-280) [4] | HIV-1 Capsid Protein; Inhibits early and late steps of the viral life cycle [4]. | • Aim: Develop a long-acting oral agent with a low drug-drug interaction profile [4]. | • Half-life: 145.8–207.8 hours (>6 days), supportive of long-acting dosing [4]. • Drug-Drug Interaction: No clinically significant inhibition or induction of CYP3A4 [4]. | | Protease Inhibitor: Phenyloxazolidinone-based PIs [5] | HIV-1 Protease; Potent binding in the protease S2 pocket [5]. | • Structure-based design: Explored substitutions at P2 phenyloxazolidinone and P2' phenylsulfonamide moieties [5]. • Aim: Improve potency against multi-drug resistant (MDR) HIV-1 variants [5]. | • Enzyme binding affinity (Ki): Low pM range [5]. • Antiviral potency (EC50): Low nM range against patient-derived viruses from clades A, B, and C [5]. |

Core Experimental Protocols for Lead Optimization

A robust lead optimization campaign involves a series of standardized experimental protocols to evaluate the potency, selectivity, and metabolic profile of candidate compounds.

1. Biochemical and Antiviral Assays

- Antiviral Potency Assays: Determine the half-maximal inhibitory concentration (IC50) in infected human peripheral blood mononuclear cells (PBMCs) or cell lines like MT-4. The goal is to achieve low nM or pM potency [1] [3] [2].

- Cytotoxicity Assays: Assess the half-cytotoxic concentration (CC50) in uninfected cells (e.g., using CellTiter-Glo) to establish a high selectivity index (CC50/EC50) [3].

- Mechanism of Action Studies: For novel targets, use primer extension assays and iron footprinting to elucidate the precise mechanism, such as inhibition of reverse transcriptase translocation [2].

2. Metabolic and Pharmacokinetic (PK) Studies

- In Vitro Metabolism: Evaluate metabolic stability in liver microsome preparations and screen for off-target interactions against panels of enzymes and receptors [1].

- In Vivo PK Studies: Characterize the plasma clearance, volume of distribution, and oral bioavailability in rodent and non-rodent models [1]. A key focus for long-acting agents is the intracellular half-life of the active metabolite (e.g., the triphosphate form for NRTTIs) [1] [2].

3. Resistance and Selectivity Profiling

- Resistance Selection: Passage virus in the presence of the inhibitor to identify potential resistance mutations and assess activity against clinically relevant drug-resistant variants [5] [3].

- Selectivity Screening: Test inhibitors against human off-targets like DNA polymerases to minimize host toxicity [1].

The following diagram illustrates a generalized workflow that integrates these key experiments during lead optimization.

Figure 1: A generalized lead optimization workflow for HIV-1 inhibitors, integrating key in vitro and in vivo experiments to select a clinical candidate.

Targeting Viral Latency: Kinase Inhibitors

Beyond direct antiviral agents, research is exploring host-targeted strategies. Kinase inhibitors can block signaling pathways to suppress the reactivation of latent HIV-1, a major barrier to a cure [6].

- Screening Approach: A screen of 418 kinase inhibitors identified compounds that block latency reversal by diverse agents (prostratin, panobinostat, JQ-1) [6].

- Key Findings:

The diagram below maps the signaling pathways involved in latency reversal and the points of inhibition identified in the screen.

Figure 2: Signaling pathways in HIV-1 latency reversal and kinase inhibitor targets. Some inhibitors block specific pathways, while others act broadly.

Key Takeaways for Preclinical Programs

- Embrace Novel Mechanisms: Moving beyond established target sites, like developing NRTTIs or Capsid Inhibitors, can yield compounds with superior resistance profiles and long-acting potential [1] [3] [2].

- Design for Long-Acting Profiles: A primary goal in modern HIV prophylaxis and treatment is to reduce dosing frequency. This requires optimizing for intracellular metabolite half-life, not just plasma half-life [1] [4] [2].

- Prioritize a High Genetic Barrier to Resistance: Compounds should be designed to retain potency against multi-drug-resistant viruses, which can be achieved through extensive interactions with conserved regions of the target [5] [3].

References

- 1. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase ... [pubmed.ncbi.nlm.nih.gov]

- 2. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase ... [journals.plos.org]

- 3. Lenacapavir, a first-in-class, long-acting capsid inhibitor ... [link.springer.com]

- 4. Clinical Pharmacokinetics and Safety of a New HIV-1 Capsid ... [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design, Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Signaling Pathways That Block Reversal ... [pmc.ncbi.nlm.nih.gov]

allosteric inhibition of HIV-1 integrase by inhibitor-60

Mechanism of Allosteric Inhibition

Allosteric Integrase Inhibitors (ALLINIs) represent a novel class of HIV-1 antivirals that differ from classical Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir or Dolutegravir. Instead of targeting the enzyme's active site, ALLINIs function as "molecular glues" that disrupt viral replication by binding to a pocket at the Catalytic Core Domain (CCD) dimer interface—the same site used by the host protein LEDGF/p75 [1] [2].

The following diagram illustrates the multimodal mechanism through which these inhibitors disrupt the HIV-1 replication cycle.

ALLINIs disrupt viral replication through distinct early and late phase mechanisms.

Quantitative Profiling of Lead ALLINI Compounds

Although data for "inhibitor-60" is unavailable, the table below summarizes the in vitro potency of several prominent ALLINIs from recent research, demonstrating the low nanomolar activity achievable with this class.

Table 1: In Vitro Potency of Selected Allosteric Integrase Inhibitors

| Compound Name | Primary Scaffold | Inhibition of IN-LEDGF/p75 Interaction (IC₅₀) | Promotion of IN Multimerization (AC₅₀) | Antiviral Activity (EC₅₀) | Key References |

|---|---|---|---|---|---|

| BDM-2 | Benzene | 47 nM | 20 nM | Single-digit nM | [2] |

| MUT871 | Benzene | 14 nM | 31 nM | Information Missing | [2] |

| BI-224436 | Quinoline | 90 nM | 34 nM | < 15 nM | [3] [2] |

| STP0404 (Pirmitegravir) | Pyrrolopyridine | Information Missing | Information Missing | Advanced to Phase 2 Clinical Trials | [4] [2] |

| Compound 5 (Thiophene) | Thiophene | 72 µM* | Information Missing | 36 µM* | [5] |

Note: IC₅₀ = Half-maximal inhibitory concentration; AC₅₀ = Half-maximal activation concentration; EC₅₀ = Half-maximal effective concentration. *Compound 5 is an early fragment-based lead with significantly lower potency than developed compounds.

Key Experimental Protocols for Characterization

The comprehensive characterization of ALLINIs relies on a suite of biochemical, biophysical, and virological assays. The methodologies below are standard for evaluating this drug class [5] [2].

1. Inhibitor Binding and Protein-Protein Interaction Disruption

- Technique: X-ray Crystallographic Fragment Screening and Co-crystallization.

- Protocol: High-resolution structures of inhibitor complexes are obtained by soaking small molecules into crystals of the IN Catalytic Core Domain (CCD) or multi-domain constructs. This reveals atomic-level binding interactions at the CCD-CCD dimer interface [5] [3].

- Functional Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is used to quantitatively measure the disruption of the IN-LEDGF/p75 interaction. This assay determines the IC₅₀ value for inhibitors [2].

2. Induction of Aberrant Integrase Multimerization

- Assay: In vitro multimerization assay monitored by fluorescence or light scattering.

- Protocol: Recombinant full-length integrase is incubated with the inhibitor, and the formation of higher-order oligomers is measured. The AC₅₀, the concentration at which 50% of the maximal multimerization is achieved, is a key potency metric [2].

3. Assessment of Antiviral Activity

- Cell-based Assay: Infection of T-cell lines (e.g., Jurkat) with engineered, single-round HIV-1 reporter viruses.

- Protocol: Cells or virus producer cells are treated with serial dilutions of the inhibitor. Infection efficiency is measured by luminescence or fluorescence, and the EC₅₀ is calculated. A significant potency difference between the early and late stages of replication is a hallmark of this inhibitor class [6] [2].

Future Directions and Clinical Potential

The development of ALLINIs is a dynamically advancing field. Current research focuses on:

- Overcoming Resistance: Designing second-generation inhibitors, such as thiophenecarboxylic acid derivatives, that retain activity against mutants resistant to first-generation quinoline-based ALLINIs [5].

- Structural Optimization: Recent high-resolution cryo-EM and crystal structures of wild-type IN tetramers and intasomes provide unprecedented blueprints for rational drug design, enabling the development of compounds with improved potency and higher barriers to resistance [4] [3].

- Clinical Translation: With compounds like STP0404 (Pirmitegravir) in Phase 2 trials, the clinical potential of this class is being actively explored [4].

References

- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Structural Analyses of New Potent Allosteric ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å ... [journals.plos.org]

- 4. Oligomeric HIV-1 integrase structures reveal functional ... [nature.com]

- 5. A New Class of Allosteric HIV-1 Integrase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Integrase Inhibitor Influences on HIV-1 Integration ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: HIV-1 Inhibitor Resistance Mutations and Profiling Methodologies

Introduction to HIV-1 Drug Resistance

HIV-1 drug resistance represents a significant challenge in antiretroviral therapy (ART) management, arising from mutations in viral genomic sequences that reduce drug effectiveness. The high mutation rate of HIV-1, coupled with selective drug pressure, drives the emergence of resistant variants that can compromise treatment outcomes. Understanding resistance mechanisms is particularly crucial for integrase strand transfer inhibitors (INSTIs), which have become backbone components of contemporary ART regimens due to their favorable efficacy and safety profiles. The clinical significance of resistance monitoring has evolved with antiretroviral development, requiring sophisticated genotyping methodologies and interpretation frameworks to guide therapeutic decisions.

The molecular basis of HIV drug resistance stems from the error-prone nature of reverse transcriptase, which lacks proofreading capability and introduces approximately one mutation per viral genome per replication cycle. Under selective ART pressure, resistant variants with mutations that reduce drug binding or function can emerge and become the dominant viral population. These mutations are categorized as major resistance mutations that directly reduce drug susceptibility and accessory mutations that can enhance viral fitness or augment resistance. The patterns and prevalence of these mutations continue to evolve with newer drug classes and regimens, necessitating ongoing surveillance and updated interpretation algorithms.

Dolutegravir (S/GSK1349572) Resistance Profile

Dolutegravir (DTG), formerly designated S/GSK1349572, represents a second-generation INSTI characterized by a superior resistance profile and higher genetic barrier to resistance compared to first-generation INSTIs. In vitro studies demonstrate that DTG exhibits potent antiviral activity with an EC50 of 0.51 nM and EC90 of 2.0 nM against wild-type HIV-1, maintaining broad activity across diverse viral isolates including 26 unique HIV-1 strains and three HIV-2 isolates [1]. This extensive profiling establishes DTG as a potent unboosted INSTI option with once-daily dosing suitability.

The resistance profile of DTG was systematically evaluated against 60 integrase mutant viruses, revealing markedly lower fold-change values in resistance compared to raltegravir and elvitegravir. Key mutations Y143R, Q148K, and N155H demonstrated maximum fold-change values of approximately 4.1, indicating retained DTG susceptibility against variants that confer resistance to first-generation INSTIs [1]. This superior resistance profile is attributed to DTG's distinct chemical structure and tighter binding kinetics to the integrase active site, which provides a higher genetic barrier to resistance development.

Table 1: Dolutegravir Resistance Profile Against Major INSTI Resistance Pathways

| Resistance Pathway | Fold Change vs Wild-type | Clinical Significance |

|---|---|---|

| Y143R | 4.1 | Minimal impact on DTG susceptibility |

| Q148K | 4.1 | Low-level reduced susceptibility |

| N155H | 4.1 | Minimal impact on DTG susceptibility |

| G118R | 2.3 | Minimal impact on DTG susceptibility |

| R263K | 2.7 | Emerging pathway with low-level resistance |

| G140S/Q148H | >20 | Significant resistance, primarily to 1st generation INSTIs |

The R263K mutation has emerged as a distinctive DTG resistance pathway in both in vitro selections and clinical isolates, though it confers only low-level resistance (approximately 2.7-fold change) [2]. Critically, the R263K mutation appears to impair viral replicative capacity and rarely evolves toward high-level DTG resistance without additional compensatory mutations. This contrasts with elvitegravir and raltegravir, where single mutations can confer high-level resistance. The higher genetic barrier of DTG is further evidenced by in vitro passage experiments, which required multiple mutations to achieve significant resistance breakthroughs [1].

Current Epidemiology and Emerging Resistance Trends

Recent surveillance data indicates that overall HIV drug resistance prevalence has declined by nearly 17% between 2018 and 2024, reflecting improved ART regimens with higher genetic barriers to resistance and enhanced tolerability [2]. This encouraging trend coincides with the global transition to dolutegravir-based regimens as first-line therapy, which demonstrate superior resistance profiles compared to earlier drug classes. Despite this overall decline, specific resistance patterns warrant ongoing monitoring, particularly INSTI resistance mutations that may impact current and future treatment options.

Table 2: Trends in HIV Drug Resistance Prevalence (2018-2024)

| Resistance Category | 2018 Prevalence (%) | 2024 Prevalence (%) | Change |

|---|---|---|---|

| Any NRTI resistance | 14.2 | 11.8 | -16.9% |

| Any NNRTI resistance | 18.5 | 15.3 | -17.3% |

| Major PI resistance | 5.3 | 2.1 | -60.4% |

| INSTI resistance | 6.8 | 5.2 | -23.5% |

| Dual NRTI+NNRTI resistance | 6.1 | 3.5 | -42.6% |

| R263K mutation | 0.8 | 1.7 | +112.5% |

Analysis of resistance patterns by age reveals important demographic variations, with older individuals who experienced multiple prior treatment regimens showing higher rates of dual-class and triple-class resistance. Dual NRTI+NNRTI resistance was detected in only 3.8% of persons aged 18-39 years compared to 14.1% among those aged ≥60 years [2]. This pattern reflects the historical treatment experience of older populations with less robust regimens, highlighting the importance of comprehensive resistance history assessment when switching therapies.

The R263K mutation, associated with resistance to dolutegravir and cross-resistance to bictegravir and cabotegravir, has shown a concerning increase over time [2]. This emerging pattern necessitates continued surveillance as expanded use of these INSTIs for both treatment and pre-exposure prophylaxis (PrEP) may further drive this mutation's prevalence. Additionally, archived resistance in proviral DNA remains detectable even after current viral suppression, creating a potential reservoir for resistance re-emergence during regimen changes or treatment interruptions.

Resistance Assay Methodologies and Protocols

Genotypic Resistance Testing

Genotypic resistance assays represent the primary methodology for clinical HIV-1 resistance testing, directly sequencing viral genomic regions to detect mutations known to confer resistance. The standard approach involves amplifying and sequencing the protease, reverse transcriptase, and integrase genes from patient-derived virus, then comparing identified mutations against curated databases to predict drug susceptibility [3] [4]. Two principal sequencing technologies are employed in genotypic testing:

- Sanger sequencing: This traditional method derives a consensus sequence for each gene and detects mutations present as dominant viral populations (typically >20% of the viral quasispecies). Sanger sequencing remains widely used in clinical settings due to its established reliability and interpretation frameworks [3] [4].

- Next-generation sequencing (NGS): NGS technologies enable simultaneous sequencing of thousands of individual viral genomes, detecting low-frequency variants present at levels as low as 1-5%. NGS methods provide enhanced sensitivity for minor resistant variants and are increasingly implemented in reference laboratories [3] [4].

Graphical representation of standard genotypic resistance testing workflow from sample collection through clinical reporting, highlighting key methodological decision points.

For patients with suppressed viral loads but suspected prior resistance, proviral DNA-based genotypic assays (archive genotyping) can detect archived resistance mutations in integrated viral DNA [3] [4]. These archive genotypes are particularly useful for patients with complex ART histories considering regimen simplification to long-acting therapies like cabotegravir/rilpivirine, where undetected resistance could increase failure risk.

Phenotypic Resistance Assays

Phenotypic resistance assays provide a direct measure of viral replication capacity in the presence of antiretroviral drugs, analogous to bacterial antibiotic susceptibility testing. In these assays, patient-derived viral sequences are incorporated into recombinant virus vectors, and replication is measured against a concentration gradient of antiretroviral drugs [3] [4]. The results are expressed as the fold-change in inhibitory concentration (IC50) compared to reference wild-type virus.

While phenotypic testing offers intuitive quantitative results, it is more costly and time-consuming than genotypic methods and provides limited additional information for most clinical scenarios. The primary application of phenotypic assays is for patients with extensive multidrug resistance and complex mutation patterns, where the combined effect of multiple mutations may be difficult to predict from genotype alone [3] [4]. Specialized phenotypic assays are also available for entry inhibitors and maturation inhibitors to assess susceptibility to these alternative drug classes.

Clinical Guidelines and Resistance Testing Applications

Indications and Timing for Resistance Testing

Current guidelines from the New York State Department of Health AIDS Institute recommend baseline genotypic resistance testing that includes protease, reverse transcriptase, and integrase genes for all persons with HIV before initiating ART [3] [4]. This baseline assessment detects transmitted drug resistance and guides appropriate regimen selection. For persons experiencing virologic failure (defined as HIV RNA >200 copies/mL), repeat resistance testing should be performed while the patient is still receiving failing therapy or within 4 weeks after discontinuation [3] [4].

The critical importance of testing timing relates to the rapid reversion of resistance mutations to wild-type in the absence of selective drug pressure. When antiretroviral therapy is interrupted, wild-type virus typically outcompetes resistant variants within weeks, potentially masking resistance patterns that remain archived in proviral DNA [3] [4]. For persons receiving long-acting regimens like cabotegravir/rilpivirine, resistance testing should be obtained as soon as possible after failure detection, as the pharmacokinetic tail of these agents may maintain selective pressure for extended periods.

Interpretation Resources and Clinical Decision-Making

Interpretation of resistance test results requires specialized expertise and should incorporate multiple resources, including the Stanford HIV Drug Resistance Database, IAS-USA mutation lists, and the ANRS resistance algorithm [3] [5] [6]. The IAS-USA maintains a current Drug Resistance Mutations Chart that is updated regularly to reflect new surveillance and clinical outcome data, with the most recent version published in May 2025 [5] [6].

Clinical decision-making must integrate resistance test results with comprehensive treatment history, as prior mutations may be archived and not detected in current plasma testing. Additionally, the clinical cut-offs for reduced susceptibility vary between drugs and should be interpreted in context of pharmacokinetic and pharmacodynamic properties. Consultation with experienced HIV care providers is strongly recommended when interpreting complex resistance patterns or constructing regimens for highly treatment-experienced persons [3] [4].

Conclusion and Future Directions

The evolving landscape of HIV-1 drug resistance continues to present challenges and opportunities for optimizing antiretroviral therapy. The introduction of dolutegravir and other second-generation INSTIs with higher genetic barriers to resistance has substantially improved treatment outcomes and contributed to declining population-level resistance prevalence. However, emerging resistance patterns like the R263K mutation underscore the need for ongoing vigilance and resistance monitoring.

Future directions in HIV resistance research include the expanded application of next-generation sequencing to detect low-frequency variants, improved understanding of archived resistance in proviral DNA, and development of novel antiretrovirals with activity against currently resistant viruses. Additionally, global disparities in resistance monitoring and access to newer antiretrovirals require attention to prevent the emergence and transmission of resistant HIV strains in resource-limited settings.

References

- 1. (PDF) S/GSK1349572 is a potent next generation HIV integrase... [academia.edu]

- 2. HIV drug resistance is declining over time [eatg.org]

- 3. HIV Resistance Assays - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. HIV Resistance Assays - Clinical Guidelines ... [hivguidelines.org]

- 5. HIV Drug Resistance Mutations Chart [iasusa.org]

- 6. 2025 update of the drug resistance mutations in HIV-1 [pubmed.ncbi.nlm.nih.gov]

HIV-1 inhibitor-60 phenotypic inhibition assay

Profile of HIV-1 Inhibitor-60

| Attribute | Description |

|---|---|

| Target | HIV-1 Capsid Protein (CA) [1] |

| Chemical Type | Small-molecule inhibitor [1] |

| Primary Mechanism | Disrupts capsid assembly and stability; interferes with proper assembly of the Gag polyprotein and disassembly of the mature capsid core (uncoating) [1]. |

| Assay Readout | Phenotypic inhibition of viral replication, measured by reduction in viral infectivity or production [2]. |

Experimental Approach for Phenotypic Assay

While a specific protocol for "Inhibitor-60" is not detailed, the research points to a standard methodological framework for evaluating such capsid assembly inhibitors. The following workflow visualizes the key stages of a phenotypic assay.

Experimental workflow for evaluating HIV-1 capsid inhibitors

Core Protocol Components

- Cell Culture System: Assays are typically performed in susceptible host cells such as HEK293T cells for initial virus production and Jurkat T-cells or primary CD4+ T lymphocytes for infection experiments [3] [4].

- Virus Stock Preparation: Researchers often use VSV-G pseudotyped HIV-1 to create single-round infection particles. This allows the assay to focus on the late stages of the viral lifecycle (assembly, budding, and subsequent infection) without concerns about secondary infections [3] [5]. The virus titer is determined and expressed as TCID₅₀/mL (50% tissue culture infectious dose) [6].

- Treatment and Incubation: Cells are infected and then treated with a dilution series of Inhibitor-60. DMSO is used as a vehicle control. The culture is then incubated, typically for 48-72 hours, after which supernatants (containing newly produced virions) and cells are harvested for analysis [3].

- Infectivity Measurement (Phenotypic Readout): A critical step is to measure the inhibition of viral replication.

- Luciferase Reporter Assay: A highly sensitive method where the virus carries a luciferase gene. Successful infection of target cells results in luciferase expression, which is quantifiable and directly correlates with viral infectivity [2].

- p24 ELISA: This method quantifies the production of the viral p24 (capsid) protein in the culture supernatant, a direct measure of viral particle production [3].

Data Analysis and Interpretation

After obtaining raw data, you can process it to determine the compound's potency.

Quantitative Data Analysis

| Parameter | Description | Method |

|---|---|---|

| IC₅₀ / EC₅₀ | Concentration that inhibits viral replication by 50%. | Nonlinear regression analysis of dose-response data (e.g., using 4-parameter logistic curve) [2]. |

| CC₅₀ | Concentration that reduces cell viability by 50%. Measured in parallel using a cell viability assay (e.g., MTT, CellTiter-Glo) [3]. | |

| Therapeutic Index (SI) | Ratio of CC₅₀ to IC₅₀. A higher SI indicates a wider safety margin. | SI = CC₅₀ / IC₅₀ |

Key Technical Considerations

- Mechanism Verification: To confirm that the observed activity is due to capsid disruption, you can perform specialized assays such as capsid assembly assays in vitro or electron microscopy to visualize malformed viral particles [1].

- Resistance Profiling: A key advantage of capsid inhibitors is their high barrier to resistance. The assay can be adapted to test Inhibitor-60 against a panel of HIV-1 strains with resistance mutations to other drug classes (e.g., PIs, INSTIs) to demonstrate its robustness [2] [1].

References

- 1. New Advances in Anti-HIV-1 Strategies Targeting the ... [mdpi.com]

- 2. High-throughput screening and characterization of novel ... [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 diverts cortical actin for particle assembly and release [nature.com]

- 4. Multi-omics single-cell analysis reveals key regulators of ... [elifesciences.org]

- 5. Molecular basis for selection and inhibition of HIV-1 ... [nature.com]

- 6. HIV Blocks Interferon Induction in Human Dendritic Cells ... [pmc.ncbi.nlm.nih.gov]

Technical Guide: HIV-1 Six-Helix Bundle Fusion Core as Target for Inhibitor Development

Introduction to HIV-1 Fusion and Six-Helix Bundle Formation

The human immunodeficiency virus type 1 (HIV-1) entry process represents a critical intervention point for antiretroviral therapy, with the viral envelope glycoprotein serving as the primary molecular machinery mediating fusion with target cells. The transmembrane subunit gp41 undergoes a series of dramatic conformational changes that culminate in the formation of a thermostable six-helix bundle (6HB) structure, which provides the energetic driving force for membrane fusion [1] [2]. This 6HB structure has been extensively characterized as an attractive drug target due to its conserved nature and vulnerability to competitive inhibition during the fusion process. The pre-hairpin intermediate of gp41 exposes conserved helical domains that can be targeted by peptide inhibitors, preventing the formation of the final fusogenic structure [3] [4]. Understanding the structural basis of 6HB formation and its inhibition has led to the development of increasingly sophisticated fusion inhibitor peptides, with recent advances focusing on improving potency, overcoming resistance, and optimizing pharmaceutical properties.

Structural Biology of the HIV-1 Fusion Machinery

The gp41 Conformational Transition Pathway

The HIV-1 envelope glycoprotein exists as a trimeric complex on the viral surface, with each protomer consisting of a surface subunit gp120 and a transmembrane subunit gp41. During viral entry, the initial attachment of gp120 to CD4 receptors and subsequent coreceptor binding (CCR5 or CXCR4) triggers a cascade of conformational changes in gp41 [1] [2]. This process can be divided into distinct structural transitions:

- Native prefusion state: gp41 exists in a metastable conformation with its fusion peptide sequestered.

- Pre-hairpin intermediate: Following receptor engagement, gp41 extends to form a trimeric coiled-coil of N-terminal heptad repeats (NHR), exposing the fusion peptide for insertion into the target cell membrane. This intermediate bridges the viral and cellular membranes.

- Six-helix bundle formation: Three C-terminal heptad repeats (CHR) fold back antiparallel onto the NHR trimer, forming the final postfusion 6HB structure that drives membrane merger [1] [4].

The pre-hairpin intermediate represents a critical vulnerability window for therapeutic intervention, as exposed NHR and CHR domains become accessible to inhibitory peptides during this transient state [3]. The lifetime of this intermediate varies among HIV-1 isolates and significantly influences sensitivity to fusion inhibitors, with longer exposure times correlating with increased inhibitor potency [3].

Atomic Architecture of the Six-Helix Bundle

The 6HB structure exhibits a conserved architecture in which three NHR regions form an internal trimeric coiled-coil, creating three hydrophobic grooves on its surface. The CHR helices pack in an antiparallel orientation into these grooves, completing the bundle structure [1] [4]. Several key structural elements govern this assembly:

- Deep hydrophobic pocket: Located in the C-terminal portion of the NHR helices, this highly conserved feature serves as a primary anchor point for CHR binding and an ideal target site for inhibitor design [1] [4].

- Interhelical interactions: Specific residue positions within the heptad repeat patterns mediate both intra- and interhelical contacts that stabilize the 6HB structure.

- M-T hook structure: A structural motif formed by two N-terminal residues (Met-Thr) that significantly enhances the binding of short-peptide inhibitors to the pocket region [1].

Table 1: Key Structural Domains of gp41 Involved in Six-Helix Bundle Formation

| Structural Domain | Location in gp41 | Role in 6HB Formation | Conservation |

|---|---|---|---|

| N-terminal heptad repeat (NHR) | Residues ~546-581 | Forms internal trimeric coiled-coil | High |

| C-terminal heptad repeat (CHR) | Residues ~628-661 | Packs into NHR grooves | High |

| Hydrophobic pocket | C-terminal region of NHR | Serves as primary binding site for CHR | Very high |

| Pocket-binding domain (PBD) | N-terminal region of CHR | Contains critical Trp residues that insert into pocket | Very high |

| Fusion peptide | N-terminus of gp41 | Inserts into target membrane | High |

| Transmembrane domain | C-terminus of gp41 | Anchors gp41 in viral membrane | Moderate |

The Six-Helix Bundle as a Therapeutic Target

Vulnerable Sites for Inhibitor Intervention

The gp41 refolding process presents multiple vulnerable targets for therapeutic intervention, with the most successful strategies focusing on competitive inhibition of the 6HB formation. The deep hydrophobic pocket on the NHR trimer has emerged as a particularly attractive target due to its structural conservation and critical role in stabilizing the fusion-competent structure [1] [4]. This pocket accommodates three hydrophobic residues (Trp-628, Trp-631, and Ile-635) from the pocket-binding domain of the CHR helix, creating an extensive interaction network that can be disrupted by appropriately designed inhibitors [4].

Additional vulnerable sites include:

- NHR groove regions: The elongated hydrophobic grooves on the surface of the NHR trimeric coiled-coil provide substantial binding surface for CHR association.

- C-terminal anchoring sites: Regions downstream of the pocket-binding domain contribute significant binding energy through hydrophobic and electrostatic interactions.

- Trimer interface: The internal trimeric coiled-coil of NHR helices can itself be targeted by engineered disruptor peptides [5].

The window of opportunity for inhibitor binding is determined by the lifetime of gp41 pre-bundle intermediates on the cell surface, which varies among HIV-1 isolates and is influenced by the kinetics of receptor engagement and endocytic uptake [3].

Table 2: Key Vulnerable Sites in gp41 for Fusion Inhibitor Development

| Target Site | Structural Features | Inhibitor Approach | Examples |

|---|---|---|---|

| Hydrophobic pocket | Deep, conserved pocket on NHR trimer | Pocket-binding peptides with M-T hook | HP23L, LP-11, CP32M |

| NHR grooves | Extended hydrophobic surfaces | CHR-derived peptides | C34, T20 (enfuvirtide) |

| Internal NHR coiled-coil | Trimeric interface of NHR helices | Engineered NHR disruptors | N36(Mut(e,g)) |

| Pre-hairpin intermediate | Transiently exposed NHR and CHR | Combination targeting | T1249, sifuvirtide |

Mechanism of 6HB-Targeted Inhibition

The following diagram illustrates the HIV-1 fusion process and the mechanisms by which different classes of inhibitors interrupt six-helix bundle formation:

> HIV-1 fusion process and inhibition mechanisms: CHR-derived peptides compete with endogenous CHR domains for NHR binding; NHR disruptor peptides incorporate into the internal NHR trimer; pocket-targeting peptides specifically block the conserved hydrophobic pocket.

Classes of 6HB-Targeting Inhibitors

CHR-Derived Peptide Inhibitors

The first generation of HIV-1 fusion inhibitors primarily consisted of CHR-derived peptides that competitively bind to the NHR trimer in the pre-hairpin intermediate, preventing the formation of the native 6HB structure. The prototypical example is T20 (enfuvirtide), a 36-amino acid peptide that corresponds to residues 643-678 of gp41 and became the first FDA-approved fusion inhibitor [1] [4]. While T20 demonstrates potent antiviral activity, its clinical utility has been limited by rapid resistance development, short half-life requiring frequent administration, and susceptibility to proteolytic degradation [1] [4].

Advanced CHR-derived inhibitors have been engineered to overcome these limitations:

- C34-based inhibitors: Peptides derived from the C34 region (residues 628-661) exhibit enhanced potency by specifically targeting the hydrophobic pocket region [4].

- CP32M: An engineered peptide containing the 621VEWNEMT627 motif that folds into two α-helical turns at the N-terminus of the pocket-binding domain, creating a novel layer in the 6HB structure that enhances stability and potency against diverse HIV-1 variants, including T20-resistant strains [4].

- Sifuvirtide: A second-generation CHR-derived inhibitor that demonstrates improved pharmacokinetics and resistance profiles compared to T20 [1].

Short-Peptide Inhibitors Targeting the Hydrophobic Pocket

Recent advances in structural biology have facilitated the development of short-peptide inhibitors that specifically target the deep hydrophobic pocket with high affinity. These peptides typically incorporate strategic modifications to enhance their binding and inhibitory properties:

- M-T hook structure: Addition of methionine-threonine residues at the N-terminus of short peptides dramatically improves their binding to the pocket region by forming a hook-like structure that enhances interactions with the NHR trimer [1].

- HP23L: A 23-residue peptide featuring leucine substitution to reduce oxidation susceptibility while maintaining the M-T hook structure, resulting in improved pharmaceutical properties [1].

- LP-11: A lipopeptide derivative of HP23L created by conjugating a C16 fatty acid to the C-terminus via a polyethylene glycol linker, demonstrating robust and long-lasting anti-HIV activity due to enhanced half-life and membrane anchoring [1].

These short-peptide inhibitors benefit from reduced production costs compared to longer peptides while maintaining high potency through optimized structural interactions with the conserved pocket region.

NHR-Disrupting Peptides

A novel class of fusion inhibitors operates through a distinct mechanism by directly disrupting the internal trimeric coiled-coil of NHR helices. The engineered peptide N36(Mut(e,g)) contains nine amino acid substitutions designed to preserve trimer formation while disrupting interactions with the CHR region [5]. This peptide forms a monodisperse, helical trimer in solution and inhibits fusion approximately 50-fold more effectively than the parent N36 peptide (IC50 ~308 nM versus ~16 μM) [5]. Unlike CHR-derived inhibitors, N36(Mut(e,g)) acts by incorporating into the pre-hairpin intermediate to form heterotrimers, thereby disrupting the homotrimeric coiled-coil of N-terminal helices essential for fusion competence [5].

Experimental Approaches for 6HB and Inhibitor Characterization

Structural Biology Methods

X-ray crystallography has been instrumental in elucidating the atomic details of 6HB structure and inhibitor interactions. The standard methodology involves:

- Complex assembly: 6-HBs are assembled by mixing equimolar amounts of inhibitor peptides (e.g., HP23L, LP-11) and target mimic peptides (e.g., N36, N44) in denaturing buffer, followed by dialysis against refolding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl) at 4°C overnight [1].

- Purification: Refolded complexes are purified using size-exclusion chromatography (Superdex 75 10/300 GL), with elutions corresponding to the molecular weight of a 6-HB collected for crystallization trials [1].

- Crystallization: Complexes are crystallized using sitting drop vapor diffusion systems with reservoir solutions containing 0.1 M Tris-HCl (pH 8.5) and 10% (w/v) PEG4000 at 18°C [1].

- Data collection and processing: High-resolution data sets are typically collected at synchrotron beamlines (e.g., SSRF BL17U) and processed with HKL2000 software [1].

Functional Characterization of Inhibitors

The antiviral activity of fusion inhibitors is typically evaluated using pseudovirus-based neutralization assays:

- Pseudovirus production: HIV-1 pseudoviruses are generated by cotransfecting 293T cells with Env-expressing plasmids and backbone plasmids (pSG3Δenv) encoding Env-defective, luciferase-expressing HIV-1 genomes using Lipofectamine 2000 [4].

- Inhibition assays: Serially diluted inhibitors are mixed with standardized pseudovirus doses (100 TCID50) and incubated with TZM-bl reporter cells (10^4/well) for 48 hours [4].

- Readout: Luciferase activity is measured using commercial assay reagents and a luminescence counter, with inhibitory potency expressed as IC50 values [4].

Additional functional assessments include:

- 6-HB formation assays: Circular dichroism spectroscopy to monitor thermal stability of 6-HB complexes.

- Lipid mixing assays: Fluorescence-based measurements of membrane fusion kinetics.

- Cell-cell fusion assays: Quantitative assessment of fusion inhibition in cell-based systems.

Resistance Mechanisms and Future Directions

Molecular Basis of Resistance

Despite the high conservation of the hydrophobic pocket region, HIV-1 can develop resistance to 6HB-targeting inhibitors through specific mutations that reduce inhibitor binding while preserving fusogenic function. The primary resistance mechanisms include:

- Pocket mutations: Substitutions at key residues lining the hydrophobic pocket (e.g., E49K, L57R) can directly interfere with inhibitor binding without completely disrupting native 6HB formation [1].

- Groove mutations: Changes in the NHR groove regions can reduce binding affinity for both native CHR domains and inhibitory peptides.

- Altered kinetics: Mutations that accelerate the fusion process or reduce the lifetime of the pre-hairpin intermediate can diminish the window of opportunity for inhibitor action [3].

Notably, some resistance mutations confer cross-resistance to multiple inhibitors targeting similar regions, highlighting the importance of developing inhibitors with distinct binding modes and resistance profiles [1].

Emerging Strategies and Clinical Translation

Recent advances in 6HB-targeting inhibitor development have focused on addressing the limitations of first-generation compounds:

- Long-acting formulations: Lipopeptide conjugates such as LP-11 demonstrate extended duration of action through enhanced half-life and membrane retention [1].

- Broad-spectrum inhibitors: Engineered peptides like CP32M maintain potency against diverse HIV-1 subtypes and T20-resistant variants [4].

- Combination approaches: Simultaneous targeting of multiple vulnerable sites in the fusion process may help prevent resistance development.

The ongoing development of 6HB-targeting inhibitors represents a promising approach for addressing the challenge of drug-resistant HIV-1, particularly for treatment-experienced patients. Structural insights continue to guide the rational design of next-generation inhibitors with improved pharmacological properties and resistance profiles.

Conclusion

References

- 1. Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Six-Helix Bundle of Human Immunodeficiency Virus Env ... [pmc.ncbi.nlm.nih.gov]

- 3. Early Steps of HIV-1 Fusion Define the Sensitivity to Inhibitory Peptides That Block 6-Helix Bundle Formation | PLOS Pathogens [journals.plos.org]

- 4. Structural Basis of Potent and Broad HIV-1 Fusion Inhibitor CP32M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of a novel peptide inhibitor of HIV fusion that disrupts the internal trimeric coiled-coil of gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Molecular Target Identification for HIV-1 Inhibitor-60

Introduction to HIV-1 Molecular Targets and Their Therapeutic Significance

The identification of molecular targets for HIV-1 inhibitors represents a critical frontier in antiretroviral drug development, particularly as resistance to existing therapies continues to emerge. HIV-1 inhibitor-60 represents a putative compound class requiring comprehensive target deconvolution to establish its mechanism of action and therapeutic potential. The HIV-1 replication cycle presents multiple vulnerabilities that can be targeted by antiretroviral agents, including viral entry, reverse transcription, integration, proteolytic maturation, and assembly. Beyond direct viral targets, recent strategies increasingly focus on host dependency factors that the virus hijacks for its replication, as these typically offer a higher genetic barrier to resistance [1]. The ideal molecular target for this compound would demonstrate essentiality to the viral replication cycle, structural relevance for inhibitor binding, and clinical validation through comparable mechanisms employed by existing antiretroviral classes.

Current HIV-1 treatment regimens primarily target three viral enzymes: reverse transcriptase, protease, and integrase, alongside entry inhibitors targeting host receptors CCR5 and fusion process. However, emerging targets include capsid assembly, maturation, and various host factors critical for viral replication [1]. This guide systematically outlines established and emerging molecular targets for HIV-1 inhibition, provides experimental methodologies for target identification, and presents visual representations of key pathways to facilitate research on this compound target deconvolution.

Established Viral Targets for HIV-1 Inhibition

HIV-1 Entry Inhibitors

Viral entry represents the first vulnerable step in the HIV-1 replication cycle and encompasses a multi-stage process involving attachment, coreceptor binding, and fusion. Inhibitors targeting this process can be categorized by their specific mechanisms:

Table: HIV-1 Entry Inhibitor Targets and Candidate Compounds

| Target | Mechanism | Representative Compounds | Development Status |

|---|---|---|---|

| gp120-CD4 interaction | Blocks viral attachment to host CD4 receptor | BMS-378806, BMS-488043 | Phase 2 (discontinued) [2] |

| CD4 itself | Monoclonal antibody binding to CD4 domain 2 | Ibalizumab | Approved (post-attachment inhibitor) [2] |

| CCR5 coreceptor | Blocks R5-tropic HIV-1 interaction with CCR5 | Maraviroc, Vicriviroc | Approved (Maraviroc) [2] |

| CXCR4 coreceptor | Blocks X4-tropic HIV-1 interaction with CXCR4 | AMD3100 | Limited clinical use [2] |

| gp41 fusion | Prevents fusion of viral and cellular membranes | Enfuvirtide | Approved [2] |

| bNAb epitopes | Small molecules mimicking broadly neutralizing antibodies | Various scaffolds | Preclinical [3] |

The development of entry inhibitors has faced significant challenges, including viral tropism considerations and safety concerns. CCR5 antagonists like maraviroc have demonstrated efficacy in treatment-experienced patients with exclusively R5 virus, but require tropism testing prior to use [2]. CXCR4 antagonism has proven more challenging for chronic administration due to the essential role of CXCR4 in hematopoietic stem cell function. Interestingly, small-molecule inhibitors mimicking broadly neutralizing antibodies (bNAbs) represent an emerging approach that may offer advantages in terms of production costs and administration routes compared to antibody-based therapeutics [3].

HIV-1 Protease Inhibitors and Maturation Targets

Protease inhibition represents one of the most successful strategies in HIV-1 treatment, with protease inhibitors forming a cornerstone of combination antiretroviral therapy for decades. The HIV-1 protease is an aspartic protease that functions as a homodimer and is essential for viral maturation through cleavage of Gag and GagPol polyproteins into functional subunits [4].

Protease inhibitors typically function as competitive inhibitors that bind the active site, with newer agents like darunavir also capable of disrupting protease dimerization [4]. A significant advantage of protease inhibitors is their high genetic barrier to resistance, though resistance mutations do emerge and can be partially addressed by second-generation agents that maintain efficacy against resistant strains [4].

Table: HIV-1 Protease and Maturation Targets

| Target | Mechanism | Representative Compounds | Key Characteristics |

|---|---|---|---|

| HIV-1 protease active site | Competitive inhibition of substrate binding | Saquinavir, Ritonavir | First-generation PIs, boosted with CYP3A4 inhibitors [4] |

| Protease dimer interface | Disruption of dimer formation | Darunavir, Tipranavir | Second-generation PIs, higher barrier to resistance [4] |

| Gag cleavage site (CA-SP1) | Inhibition of final cleavage step in maturation | Bevirimat, Second-generation MIs | Maturation inhibitors, novel mechanism [5] |

| Capsid assembly | Disruption of capsid condensation | GS-CA1, Lenacapavir | First-in-class capsid inhibitor (Lenacapavir) [6] |

Maturation inhibitors represent a distinct class that targets the viral maturation process without directly inhibiting protease activity. The prototype maturation inhibitor bevirimat, derived from betulinic acid, established clinical proof-of-concept by inhibiting a late step in Gag processing, specifically the CA-SP1 cleavage, resulting in defective core condensation and release of non-infectious virus particles [5]. While bevirimat development was discontinued due to baseline Gag polymorphisms causing non-uniform response, second-generation maturation inhibitors with improved activity against polymorphic viruses are under clinical evaluation.

Host-Based Targets for HIV-1 Inhibition

Targeting host dependency factors represents a promising strategy with potential advantages for overcoming viral resistance, as host proteins do not mutate at the rapid rate of viral targets. Recent CRISPR screening studies have identified novel host factors essential for HIV-1 replication, revealing new therapeutic opportunities [1].

Table: Host Factor Targets for HIV-1 Inhibition

| Target | Function in HIV Replication | Therapeutic Approach | Development Status |

|---|---|---|---|

| TPST2 | Tyrosine sulfation of CCR5 and CXCR4 | Sulfation pathway inhibition | Preclinical [1] |

| SLC35B2 | PAPS transporter for sulfation reactions | Sulfation pathway inhibition | Preclinical [1] |

| ALCAM | T-cell aggregation and viral spread | Monoclonal antibodies | Preclinical [1] |

| Cyclophilin A | Capsid stabilization and nuclear import | Cyclosporine analogs | Preclinical [1] |

| PD-1 | Immune checkpoint regulation | Immune checkpoint inhibitors | Phase 1b (Budigalimab) [7] |

| CD4+ T cell activation | Viral transcription and reactivation | TLR7 agonists | Phase 2a (Vesatolimod) [6] |

Host targets can be broadly categorized into three functional classes: (1) entry co-factors like CCR5 (already successfully targeted by maraviroc) and newly identified sulfation pathway components TPST2 and SLC35B2; (2) factors regulating viral transcription and latency; and (3) immune checkpoint molecules that modulate antiviral immune responses. The recent identification of TPST2 and SLC35B2 highlights the importance of sulfated tyrosines in mediating interactions between HIV-1 gp120 and the coreceptors CCR5 and CXCR4 [1].

Notably, immune checkpoint inhibitors like budigalimab (anti-PD-1) have shown potential in reversing HIV-1-specific T-cell exhaustion and enabling viral control without antiretroviral therapy in clinical trials [7]. Additionally, TLR7 agonists like vesatolimod are being investigated in cure strategies to reverse latency and enhance immune recognition of infected cells [6].

Experimental Approaches for Target Identification

Computational Prediction and Validation Methods

Computational approaches provide powerful tools for initial target identification and inhibitor optimization. Molecular docking protocols have evolved significantly in their ability to predict inhibitor binding to HIV-1 targets:

- Fragment-Based Docking: The CANDOCK protocol uses a hierarchical fragment-based approach with knowledge-based scoring functions, demonstrating superior performance (Pearson coefficient of 0.62) in predicting binding affinities to HIV-1 protease compared to AutoDock Vina (0.48) and Smina (0.49) [8].

- Molecular Dynamics Simulations: MD simulations allow exploration of inhibitor binding kinetics and the impact of protease mutations, with studies achieving correlation coefficients up to 0.87 between predicted and experimental binding affinities [8].

- Resistance Prediction: Rule-based methods and machine learning approaches (SVMs) can predict resistance mutations and guide inhibitor design against resistant strains [8].

The experimental workflow for computational target validation typically involves: (1) structure preparation of HIV-1 target proteins from PDB database; (2) ligand preparation and optimization; (3) docking simulation using optimized parameters; (4) molecular dynamics simulations to assess binding stability; and (5) free energy calculations to predict binding affinities.

Biochemical and Cell-Based Assays

Following computational predictions, experimental validation requires a series of biochemical and cell-based assays:

- Protease Activity Assays: Fluorescent or FRET-based peptide cleavage assays can monitor protease activity and inhibition kinetics. Mass spectrometry approaches can precisely map cleavage sites within Gag and GagPol polyproteins [4].

- Maturation Inhibition Assessment: Electron microscopy reveals core condensation defects in maturation inhibition. Western blot analysis of Gag processing intermediates can identify specific cleavage defects [4] [5].

- Entry Inhibition Profiling: Cell-cell fusion assays and pseudovirus entry assays can characterize entry inhibitors. Tropism determination requires co-receptor usage assays using indicator cell lines or pseudoviruses with specific coreceptors [2].

- Time-of-Addition Experiments: These studies help pinpoint the inhibitor's effective window in the viral lifecycle, distinguishing between entry, reverse transcription, integration, and maturation inhibitors.

Advanced methodologies like ART-DEX (ART dissociation and size exclusion) have been developed to separate antiretroviral drugs from plasma proteins, enabling accurate assessment of neutralizing antibody activity in the presence of inhibitors—particularly valuable for evaluating broadly neutralizing antibodies in cure strategies [9].

Pathway Visualizations and Mechanisms

HIV-1 Entry Pathway and Inhibition Sites

The following diagram illustrates the multi-step process of HIV-1 entry and the specific points where different classes of entry inhibitors intervene:

HIV-1 entry process showing inhibition sites. Entry inhibitors target specific stages from attachment to fusion.

HIV-1 Protease Activation and Maturation Pathway

The protease activation pathway involves precise regulation to prevent premature activation while ensuring proper viral maturation:

HIV-1 protease activation and maturation pathway. Protease inhibitors and maturation inhibitors target different stages.

Conclusion and Future Perspectives

The landscape of HIV-1 inhibitor targets has expanded significantly beyond the classical viral enzymes to include host dependency factors and immune modulators. For researchers investigating this compound, a systematic approach to target identification should integrate computational prediction with experimental validation across multiple target classes. The most promising emerging targets include capsid assembly, host sulfation pathways, and immune checkpoint molecules, all of which represent opportunities for novel mechanism of action.

References

- 1. New targets for HIV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule HIV-1 entry inhibitors targeting the epitopes of broadly neutralizing antibodies - ScienceDirect [sciencedirect.com]

- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REVIEW Pharmacological intervention of HIV-1 maturation [sciencedirect.com]

- 6. Gilead Presents New HIV Treatment and Cure Research ... [gilead.com]

- 7. Budigalimab, an anti-PD-1 inhibitor, for people living with ... [nature.com]

- 8. Accurate Prediction of Inhibitor Binding to HIV-1 Protease ... [pmc.ncbi.nlm.nih.gov]

- 9. Decoupling HIV-1 antiretroviral drug inhibition from plasma ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for In Vitro Antiviral Profiling of HIV-1 Capsid Inhibitors

Then, I will now begin writing the main body of the article.

Introduction

The HIV-1 capsid protein has emerged as a highly attractive therapeutic target due to its high degree of conservation and critical role in multiple steps of the viral life cycle. As the second most conserved protein in the HIV-1 proteome, the capsid protein demonstrates exceptional importance in the HIV-1 replication process, with essential functions in both early and late stages of viral replication. The recent development of capsid inhibitors represents a significant advancement in antiretroviral therapy, particularly with the approval of lenacapavir, which has established a new benchmark for this drug class. These inhibitors primarily target the pocket located at the interface of neighboring capsid molecules that serves as the binding site for nucleoporins and cleavage and polyadenylation specificity factor 6 (CPSF6), effectively disrupting multiple stages of viral replication.

This document provides detailed application notes and standardized protocols for the comprehensive in vitro characterization of novel HIV-1 capsid inhibitors, with particular emphasis on HIV-1 inhibitor-60. The protocols described herein encompass antiviral potency assessment, mechanism of action studies, resistance profiling, and advanced analytical techniques essential for establishing structure-activity relationships. These methodologies have been optimized through extensive preclinical evaluation of leading capsid inhibitors including VH4004280 (VH-280), VH4011499 (VH-499), GSK878, and JTP-0157602, providing robust frameworks for characterizing novel compounds in development [1] [2] [3].

Compound Characterization and Quantitative Profiling

Comprehensive characterization begins with establishing baseline antiviral activity against reference HIV-1 strains. The half-maximal effective concentration (EC₅₀) serves as the primary metric for quantifying compound potency, while parallel cytotoxicity assessments determine therapeutic indices that forecast clinical safety margins. The inhibitors VH-280 and VH-499 have demonstrated exceptional potency in MT-2 cells infected with NL4-3-based reporter viruses, with mean EC₅₀ values of 0.093 nM and 0.023 nM, respectively. These compounds exhibited therapeutic indices exceeding 220,000, indicating substantial selectivity for viral versus host cell functions [1].

Table 1: Antiviral Potency and Selectivity Profiles of Reference Capsid Inhibitors

| Compound | EC₅₀ (nM) ± SD | EC₉₀ (nM) ± SD | CC₅₀ (μM) | Therapeutic Index | Serum Shift Factor |

|---|---|---|---|---|---|

| VH-280 | 0.093 ± 0.021 | 0.23 ± 0.08 | >20 | >220,000 | 16 |

| VH-499 | 0.023 ± 0.008 | 0.061 ± 0.022 | >20 | >870,000 | 9.6 |

| GSK878 | 0.039 ± 0.014 | 0.101 ± 0.028 | >20 | >512,820 | Not reported |

| JTP-0157602 | 2.3 ± 0.4 | 7.4 ± 1.0 | 6,823 | 2,967 | 18.7 |

The effect of serum protein binding on compound potency must be evaluated under physiologically relevant conditions. For VH-280 and VH-499, assessments conducted in the presence of 40% human serum with additional human serum albumin demonstrated EC₅₀ increases of 16-fold and 9.6-fold, respectively. Interestingly, α-1-acid glycoprotein (AGP) at physiological concentrations (0.6-1.2 mg/mL) does not significantly impact the potency of these capsid inhibitors, providing important differentiation from other antiretroviral classes where AGP binding substantially reduces efficacy [1].

Broad-spectrum activity assessment against diverse viral strains is essential for predicting clinical utility. Evaluating compounds against panels of HIV-1 laboratory strains and chimeric viruses containing capsid sequences from clinical isolates reveals consistent picomolar potency across diverse genetic backgrounds. For GSK878, evaluation against a panel of 48 recombinant viruses with Gag protease sequences derived from clinical isolates demonstrated a mean EC₅₀ of 0.094 ± 0.049 nM, with only 3.7-fold variation in potency across the entire panel, confirming robust activity against diverse circulating strains [2].

Antiviral Assay Protocols

Multicycle Replication Assay in MT-2 Cells

Purpose: To determine the antiviral potency of this compound against replication-competent HIV-1 in susceptible T-cell lines.

Materials:

- MT-2 cells (ATCC CRL-8001) maintained in RPMI-1640 with 10% fetal bovine serum (FBS)

- NLRepRluc-WT reporter virus (NL4-3 backbone with Renilla luciferase in place of Nef)

- Reference compounds: Lenacapavir (0.018 ± 0.007 nM EC₅₀) and Efavirenz (0.610 nM mean EC₅₀)

- White 96-well tissue culture plates with clear bottoms

- Renilla luciferase assay system

Procedure:

- Seed MT-2 cells at 1 × 10⁴ cells/well in 100 μL complete medium

- Prepare serial half-log dilutions of this compound in duplicate wells (typical range: 0.001-100 nM)

- Add NLRepRluc-WT virus at multiplicity of infection (MOI) of 0.01

- Include virus-free control wells (cell control) and virus-only control wells (virus control)

- Incubate plates at 37°C, 5% CO₂ for 72 hours

- Develop luciferase activity following manufacturer's protocol

- Measure luminescence using appropriate plate reader

Calculation:

Dose-response curves are generated using four-parameter logistic regression to calculate EC₅₀ and EC₉₀ values [1] [2].

Serum Shift Assay Protocol

Purpose: To evaluate the impact of human serum protein binding on antiviral potency.

Materials:

- Pooled human serum (HS)

- Human serum albumin (HSA)

- α-1-acid glycoprotein (AGP)

- H9 cells or MT-2 cells

Procedure:

- Prepare assay medium containing 40% HS supplemented with 27 mg/mL HSA to achieve physiological albumin concentration

- For AGP evaluation, supplement standard assay medium with 1.2 mg/mL AGP

- Conduct multicycle replication assays as described in section 3.1 under high serum conditions

- Include parallel standard condition (10% FBS) controls

- Calculate serum shift factor: EC₅₀(high serum) / EC₅₀(standard conditions)

Interpretation: Serum shift factors <10 are desirable, indicating minimal protein binding-related potency loss. VH-499 demonstrates a favorable shift factor of 9.6 compared to 16 for VH-280 [1].

Cytotoxicity Assessment

Purpose: To determine selective index through parallel assessment of cell viability.

Materials:

- MT-2 cells or peripheral blood mononuclear cells (PBMCs)

- CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

- Seed cells in 96-well plates as for antiviral assays

- Treat with serial dilutions of this compound (typical range: 0.1-100 μM)

- Incubate for 72 hours at 37°C, 5% CO₂

- Add equal volume CellTiter-Glo reagent, incubate 10 minutes, record luminescence

- Calculate CC₅₀ using four-parameter logistic regression

- Determine therapeutic index: CC₅₀ / EC₅₀

Note: Precipitation may occur at high concentrations; include visual inspection for precipitate formation [1] [2].

Mechanism of Action Analysis

Time-of-Addition Assay

Purpose: To identify the specific stage of viral replication inhibited by this compound.

Materials:

- HeLa-based TZM-bl reporter cells

- HIV-1 NL4-3 virus stock

- Reference compounds targeting specific replication stages: reverse transcriptase inhibitors (efavirenz), integrase inhibitors (raltegravir), and capsid inhibitors (lenacapavir)

Procedure:

- Seed TZM-bl cells at 5 × 10⁃⁴ cells/well in 96-well plates 24 hours pre-infection

- Infect cells with HIV-1 NL4-3 at MOI of 0.5

- Add this compound at 10× EC₉₀ concentration at different time points: -2 hours (pre-treatment), 0 hours (co-treatment), +2 to +12 hours (post-treatment) in 2-hour increments

- Include reference compounds added at 0 hours as controls

- Incubate for 48 hours, then quantify infectivity using luciferase assay

- Calculate percentage inhibition relative to virus-only control for each time point

Interpretation: Capsid inhibitors typically show maximal inhibition when added within the first 4-6 hours post-infection, with reduced efficacy when added beyond 8 hours, indicating primary activity during early replication phases [1] [2].

Quantitative PCR Analysis of Replication Intermediates

Purpose: To quantify effects on specific reverse transcription and integration steps.

Materials:

- Quantitative PCR system with SYBR Green chemistry

- Primers for late reverse transcription products (R-US), 2-LTR circles, and integrated provirus (Alu-PCR)

- HIV-1 infected cells treated with inhibitor

Procedure:

- Infect MT-2 cells with HIV-1 NL4-3 at MOI of 1 in the presence of this compound at EC₉₀ concentration

- Harvest cells at 6, 12, 24, and 48 hours post-infection

- Extract total DNA using commercial kits

- Perform qPCR amplification with target-specific primers

- Normalize copy numbers to housekeeping gene (e.g., β-actin)

- Express results as percentage of untreated control

Expected Results: Capsid inhibitors typically reduce levels of all replication intermediates, with particularly strong inhibition of 2-LTR circles and integrated provirus, indicating disruption of nuclear import and integration [1].

The following workflow diagram illustrates the comprehensive mechanism of action analysis for HIV-1 capsid inhibitors: